3-(4H-1,2,4-triazole-3-carbonyl)pyridine
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Overview
Description
3-(4H-1,2,4-triazole-3-carbonyl)pyridine is a heterocyclic compound that features both a pyridine ring and a 1,2,4-triazole ring. These types of compounds are known for their diverse biological activities and are often used in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine typically involves the reaction of 3-amino-1,2,4-triazole with pyridine-3-carboxylic acid or its derivatives. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as microwave-assisted synthesis and flow chemistry to optimize reaction conditions and reduce production time .
Chemical Reactions Analysis
Types of Reactions
3-(4H-1,2,4-triazole-3-carbonyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
3-(4H-1,2,4-triazole-3-carbonyl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological receptors.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine involves its interaction with biological receptors through hydrogen bonding and dipole interactions. The triazole ring can act as a hydrogen bond acceptor or donor, modulating the activity of enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or the activation of specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler compound with similar biological activities.
3-amino-1,2,4-triazole: Often used as a precursor in the synthesis of more complex triazole derivatives.
Pyridine-3-carboxylic acid: Another building block used in the synthesis of heterocyclic compounds.
Uniqueness
3-(4H-1,2,4-triazole-3-carbonyl)pyridine is unique due to its combined structure of a pyridine ring and a 1,2,4-triazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in pharmaceutical research .
Properties
IUPAC Name |
pyridin-3-yl(1H-1,2,4-triazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-7(8-10-5-11-12-8)6-2-1-3-9-4-6/h1-5H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQMGFOUEMIPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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